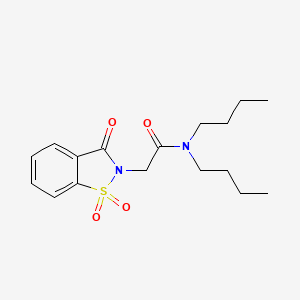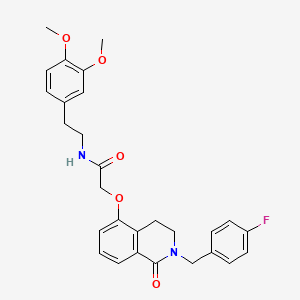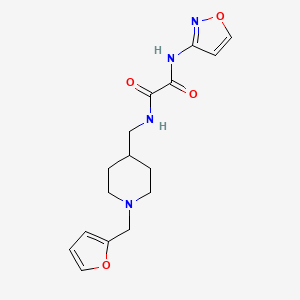![molecular formula C19H22N6O3 B2574216 N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine CAS No. 797809-79-1](/img/structure/B2574216.png)
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a methoxyphenyl group, a morpholine ring, and a triazine ring with two amine groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, triazine-based diamine monomers have been synthesized for the production of polyimides . Additionally, amides and esters containing furan rings have been synthesized under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Fourier transform infrared (FT-IR) could be used for chemical structural characterization .Chemical Reactions Analysis
The compound’s reactivity would likely depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions have been used with organoboron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure and the presence of various functional groups. For example, similar polyimides have shown excellent solubility in polar aprotic solvents and good thermal stability .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves the transformation of furan-2-carbohydrazide into several derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives, further leading to compounds with potential antimicrobial activities. These compounds are synthesized through a series of steps and characterized by various spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectral studies to confirm their structures (Başoğlu et al., 2013).
Antimicrobial Applications
Several studies focus on the antimicrobial properties of such compounds. For instance, derivatives synthesized from furan-2-carbohydrazide showed activity against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013). Another study on 1,2,4-triazole derivatives highlighted their synthesis and antimicrobial activities, showing that some compounds possess good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Antituberculosis Activity
Compounds synthesized from N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide and similar derivatives were investigated for their in vitro anti-tuberculosis activities. The structures of these derivatives were confirmed through spectroscopic techniques and density functional theory (DFT), compared with X-ray diffraction values, and some showed promising results against tuberculosis (Bai et al., 2011).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, in the case of polyimides synthesized from similar triazine-based diamines, a two-step route involving ring-opening polymerization to form poly(amic acid)s (PAAs) and further thermal imidization to obtain the polyimides has been reported .
Future Directions
properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-26-15-6-4-14(5-7-15)21-18-22-17(20-13-16-3-2-10-28-16)23-19(24-18)25-8-11-27-12-9-25/h2-7,10H,8-9,11-13H2,1H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBHXWFSFPPXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(furan-2-ylmethyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

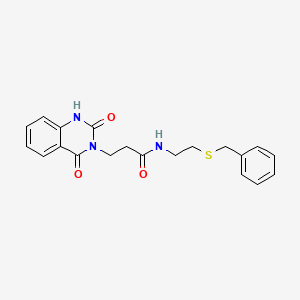
![2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
![3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2574139.png)
![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2574140.png)
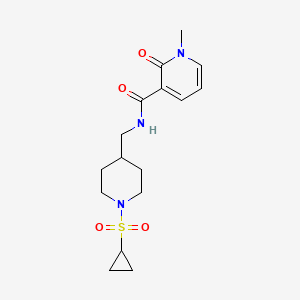
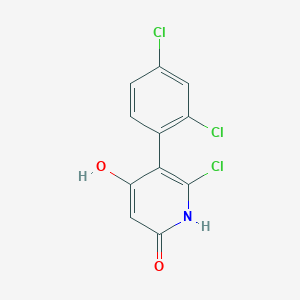

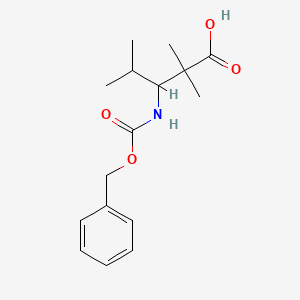
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B2574148.png)
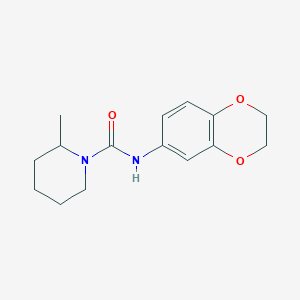
![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2574150.png)
